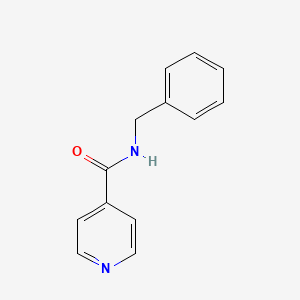

N-benzylpyridine-4-carboxamide

Description

Contextualization within Pyridine (B92270) Carboxamide Chemistry and Biology

Pyridine and its derivatives are fundamental building blocks in modern drug design. nih.gov The pyridine ring is the second most common nitrogen-containing heterocycle found in pharmaceuticals approved by the FDA. nih.gov Its electron-deficient aromatic nature facilitates crucial molecular interactions, such as π-π stacking and hydrogen bonding, which enhance the binding affinity of a molecule to its biological target. nih.gov

The pyridine carboxamide functional group, in particular, is a key feature in many biologically active compounds. The amide bond provides a stable linkage that can participate in hydrogen bonding, a critical interaction for binding to enzymes and receptors. smolecule.com Derivatives of pyridine carboxamide have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. biosynth.comontosight.ai

The chemistry of pyridine carboxamides allows for extensive structural modifications. The pyridine ring itself can be functionalized at various positions, and different substituents can be attached to the amide nitrogen. nih.govacs.org This chemical tractability enables researchers to fine-tune the steric and electronic properties of the molecules to optimize their interaction with specific biological targets. For instance, the synthesis of N-benzylpyridine-4-carboxamide analogues can be achieved through methods like the amidation of pyridine carboxylic acids with benzylamine (B48309) derivatives. prepchem.com

Significance as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to a range of different biological targets. mdpi.com These structures serve as a starting point for the design of new drugs because they often possess favorable drug-like properties. mdpi.com The indole (B1671886) ring, for example, is a well-known privileged scaffold found in numerous approved drugs and clinical candidates. mdpi.com

The this compound structure can be considered a privileged scaffold due to its combination of versatile structural elements.

The Pyridine Ring: As a core component of many bioactive compounds, the pyridine ring is a proven pharmacophore. nih.govbeilstein-journals.org

The Carboxamide Linker: This group is a bioisostere for other functional groups and is crucial for establishing key hydrogen bond interactions within biological systems. researchgate.net

The Benzyl (B1604629) Group: The N-benzyl motif is frequently used in drug discovery to explore hydrophobic interactions and to modulate the physicochemical properties of a compound. researchgate.net

The utility of this scaffold is demonstrated by the wide range of biological activities exhibited by its derivatives. The ability to modify all three components—the pyridine ring, the benzyl group, and the amide linker—provides medicinal chemists with a powerful tool for developing libraries of compounds to screen against various diseases. nih.gov The isoquinolinone scaffold, which shares structural similarities, has also been identified as a privileged core in drug discovery. researchgate.net

Overview of Key Research Avenues and Historical Perspectives

Research into this compound and its analogues has uncovered a multitude of potential therapeutic applications. The enduring interest in pyridine-based compounds highlights their importance in the search for new medicines. nih.gov Key research avenues have focused on developing inhibitors for enzymes implicated in various diseases.

One significant area of investigation is in the field of neurodegenerative diseases. Derivatives of N-benzylpiperidine carboxamide, a closely related structure, have been designed and synthesized as potent inhibitors of cholinesterase enzymes, which are key targets in the treatment of Alzheimer's disease. researchgate.netnih.gov For example, some 4-isochromanone hybrids bearing an N-benzylpyridinium moiety have shown high selectivity and potent inhibition of acetylcholinesterase (AChE). nih.govresearchgate.net

Another major research focus is cancer therapy. Analogues such as 2-amino-N-benzylpyridine-3-carboxamides have been designed as inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a role in tumor growth and metastasis. researchgate.net Furthermore, thiazole-containing derivatives of N-benzylpyridine carboxamide have shown potential as anticancer agents. evitachem.com

The versatility of the scaffold is further illustrated by its application in developing treatments for other conditions. A series of 4-benzylpiperidine (B145979) carboxamides were synthesized and evaluated as dual inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake, suggesting potential use as antidepressants. nih.gov In the realm of infectious diseases, N-substituted piperazine-1-carboxamides have been identified as inhibitors of enzymes from the parasite Leishmania, the causative agent of leishmaniasis. nih.gov

The table below summarizes some of the key research findings for derivatives based on the N-benzylpyridine carboxamide scaffold.

| Derivative Class | Target/Activity | Key Research Finding |

| Isoindolinedione-Benzamide Pyridinium (B92312) Derivatives | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) Inhibition | Derivatives showed strong inhibition toward BChE, with some compounds exhibiting potent AChE inhibition. nih.gov |

| 4-Isochromanone Hybrids with N-benzyl Pyridinium | Acetylcholinesterase (AChE) Inhibition | A fluorobenzyl substituted derivative was identified as a potent and selective AChE inhibitor with an IC50 value of 8.9nM. researchgate.net |

| 2-Amino-N-benzylpyridine-3-carboxamides | c-Met Kinase Inhibition | Optimization of the scaffold led to the identification of potent c-Met inhibitors for potential cancer therapy. researchgate.net |

| 4-Benzylpiperidine Carboxamides | Serotonin and Norepinephrine Reuptake Inhibition | Biphenyl- and naphthyl-substituted derivatives showed greater dual reuptake inhibition than the standard drug venlafaxine (B1195380) HCl. nih.gov |

| N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides | Leishmania CYP51 and CYP5122A1 Inhibition | Analogues were found to be strong inhibitors of Leishmania enzymes, showing potential as anti-leishmanial agents. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGMDKYIWMVZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283407 | |

| Record name | n-benzylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-63-4 | |

| Record name | NSC525461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylpyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for N-benzylpyridine-4-carboxamide Core Structure

The primary and most established method for synthesizing the this compound core structure is through the formation of an amide bond between a pyridine-4-carboxylic acid derivative and benzylamine (B48309). This approach is a cornerstone of organic synthesis, relying on well-understood nucleophilic acyl substitution mechanisms.

The synthesis of this compound is most commonly achieved through the direct coupling of pyridine-4-carboxylic acid (isonicotinic acid) with benzylamine. To facilitate this reaction, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.

A common strategy involves converting the carboxylic acid into a more reactive acyl chloride. This is typically done by treating pyridine-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting pyridine-4-carbonyl chloride is then reacted with benzylamine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.commdpi.com

Alternatively, various peptide coupling agents can be used to facilitate the amidation directly from the carboxylic acid, avoiding the need to isolate the acyl chloride. These reagents work by forming a highly reactive activated ester or similar intermediate in situ.

Another approach involves the rearrangement of nitrile imines. This method can be harnessed for amide bond construction by reacting N-2-nitrophenyl hydrazonyl bromides with a base to generate a reactive nitrile imine intermediate, which then rearranges and couples with an amine nucleophile like benzylamine to form the desired amide. nih.gov

The efficiency and yield of this compound synthesis are highly dependent on the chosen reaction conditions. Optimization involves the careful selection of solvents, coupling agents, bases, temperature, and reaction time.

For methods involving an acyl chloride intermediate, the initial chlorination with thionyl chloride is often performed in an inert solvent like toluene, sometimes with a catalytic amount of N,N-dimethylformamide (DMF), and heated to reflux. mdpi.com The subsequent amidation with benzylamine is typically carried out in a polar aprotic solvent such as acetone (B3395972) or dichloromethane (B109758) (DCM) at room temperature. mdpi.com

When using direct coupling agents, a wide array of conditions can be employed. Pivalic anhydride (B1165640) has been shown to be an effective reagent for the direct amidation of carboxylic acids under mild, base-free conditions. rsc.org Other common coupling systems include the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like DMF. researchgate.net The selection of the protocol often depends on the desired scale, purity requirements, and the presence of other functional groups in more complex starting materials.

| Starting Materials | Reagents/Catalyst | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| 3-Chloropyrazine-2-carboxylic acid, Substituted benzylamine | SOCl₂, DMF (cat.), Triethylamine | Toluene, Acetone | Reflux (for acyl chloride), then Room Temp (for amidation) | Standard two-step, one-pot acyl chloride formation and amidation. | mdpi.com |

| 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, Benzylamines | 1,1'-Carbonyldiimidazole (CDI) | N,N-Dimethylformamide (DMF) | Not specified | Direct amidation using CDI as an activating agent. | researchgate.net |

| Various carboxylic acids, N-alkyl anilines | Pivalic anhydride | Not specified | Mild, base-free | A one-step, base-free method with easy workup. | rsc.org |

| N-2-Nitrophenyl hydrazonyl bromides, Benzylamine | Triethylamine | Not specified | Not specified | Amide formation via rearrangement of in situ generated nitrile imines. | nih.gov |

Strategies for this compound Derivative Synthesis

The this compound scaffold serves as a versatile template for creating diverse chemical libraries. Derivatization strategies focus on three main areas: functionalizing the pyridine ring, modifying the benzyl (B1604629) group, and replacing the benzyl moiety with other cyclic or acyclic structures.

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. nih.gov Direct C-H functionalization has emerged as a powerful tool for modifying such heterocyclic compounds. nih.gov While the C2 and C4 positions are typically more reactive towards nucleophiles, and the C3 position is favored for electrophilic substitution under harsh conditions, modern catalytic methods have enabled more selective modifications. nih.gov

Strategies for functionalizing the pyridine ring in related structures include:

Directed Metalation : Using a directing group to guide a metal catalyst to a specific C-H bond for subsequent cross-coupling reactions. researchgate.net

Halogenation : Introducing halogen atoms (Cl, Br, I) onto the pyridine ring, which can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Radical Reactions : Minisci-type reactions can be used to introduce alkyl or acyl groups onto the electron-deficient pyridine ring. researchgate.net

These functionalization reactions can be applied to pyridine-4-carboxylic acid before the amidation step or, if the reaction conditions are compatible with the amide bond, directly to the this compound molecule. Recent work has focused on developing methods for the selective functionalization at the C4 position of pyridines, which has traditionally been challenging. researchgate.netdigitellinc.com

A straightforward and widely used strategy to generate a library of derivatives is to modify the benzyl group. This is typically achieved by using a variety of commercially available substituted benzylamines in the initial amidation reaction with pyridine-4-carboxylic acid or its activated form. This approach allows for the systematic investigation of how different substituents on the phenyl ring affect the properties of the final molecule.

Researchers have synthesized series of N-(substituted benzyl)pyrazine-2-carboxamides, a structurally related class of compounds, by reacting the corresponding pyrazine-2-carbonyl chloride with various benzylamines bearing substituents such as methyl, methoxy (B1213986), chloro, and trifluoromethyl groups at different positions on the aromatic ring. mdpi.commdpi.comnih.gov This same strategy is directly applicable to the pyridine-4-carboxamide series.

| Benzylamine Substituent | Resulting Compound Name | Reference |

|---|---|---|

| 2-Methyl | 3-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide | mdpi.com |

| 4-Methyl | 3-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | mdpi.com |

| 4-Methoxy | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | mdpi.com |

| 2,4-Dichloro | 3-Chloro-N-(2,4-dichlorobenzyl)pyrazine-2-carboxamide | mdpi.com |

| 3,4-Dichloro | N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | nih.gov |

| 3-Trifluoromethyl | 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | mdpi.com |

Expanding beyond the benzyl group, a vast number of derivatives can be created by replacing it with other cyclic and acyclic moieties. This is accomplished by substituting benzylamine with other primary or secondary amines in the amidation reaction.

Heterocyclic Scaffolds : The introduction of other heterocyclic rings, such as furan (B31954), thiophene, pyrazole, or even other pyridine rings, is a common strategy in medicinal chemistry to modulate biological activity. nih.gov For instance, reacting pyridine-4-carbonyl chloride with an aminomethyl-heterocycle (e.g., (furan-2-yl)methanamine) would yield a derivative with a furan scaffold. The synthesis of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) highlights the complexity and diversity of heterocyclic scaffolds that can be incorporated. nih.gov

Aliphatic Scaffolds : Aliphatic groups, both cyclic (e.g., cyclohexyl) and acyclic (e.g., isobutyl), can be introduced to alter properties like lipophilicity and conformational flexibility. A patent describes the synthesis of N-benzyl-4-piperidinecarboxamide, which involves the formation of an amide bond with a piperidine (B6355638) ring, showcasing the incorporation of a saturated heterocyclic (aliphatic) scaffold. google.com The synthesis of piperidine derivatives is a major area of research, often involving the functionalization and subsequent hydrogenation of a pyridine ring. researchgate.net

This modular approach, where the amine component of the amidation reaction is varied, is a powerful tool for generating large and structurally diverse libraries of N-substituted pyridine-4-carboxamides for various research applications. researchgate.net

Advanced Chemical Transformations and Activation Strategies

The pyridine core of this compound is an electron-deficient aromatic system. Activation, typically through N-alkylation to form a pyridinium (B92312) salt, renders the ring susceptible to a variety of chemical transformations that are otherwise challenging.

Nucleophilic dearomatization is a powerful strategy for converting flat, aromatic pyridines into complex, three-dimensional dihydropyridine (B1217469) or piperidine structures. This transformation typically requires activation of the pyridine ring to overcome its inherent aromatic stability. For a substrate like this compound, the nitrogen is already alkylated, forming an N-benzylpyridinium cation, which is a key reactive intermediate for this process.

The dearomatization of N-benzylpyridinium salts poses a significant regioselectivity challenge, as nucleophilic attack can occur at the C2, C4, or C6 positions. mdpi.com The positions ortho to the nitrogen (C2 and C6) are electronically activated, but the C4 position is also susceptible to attack. nih.gov The outcome is often dependent on the nature of the nucleophile, the catalyst, and the substituents on the pyridine ring. uw.edu.pl

Recent advances have demonstrated methods to achieve unusual and synthetically valuable C4-regioselectivity. acs.org For instance, the use of bifunctional organic catalysts in the reaction of activated N-benzylpyridinium salts with nucleophiles like indoles can direct the addition to the C4 position, yielding optically active 1,4-dihydropyridines. acs.org Similarly, N-heterocyclic carbene (NHC)-catalyzed reactions of N-alkylpyridinium salts with aliphatic aldehydes have been shown to produce acylated 1,4-dihydropyridines with complete C4-regioselectivity. nih.gov These methods provide a complementary approach to traditional syntheses that favor 1,2- or 1,6-dihydropyridine products. acs.org Copper-catalyzed C4-selective addition of silicon nucleophiles to pyridinium salts has also been developed, further expanding the toolkit for selective dearomatization. chemistryviews.org

Forming new carbon-carbon bonds on the pyridine scaffold is essential for creating structural diversity. This can be achieved through various strategies, including radical-based methods and transformations involving the activated pyridinium salt.

The Minisci reaction is a classic method for the C-C bond formation on electron-deficient N-heterocycles via a radical mechanism. nih.gov This process involves the addition of nucleophilic alkyl radicals to a protonated pyridine ring, which exhibits high chemoselectivity. nih.gov Modern adaptations of this chemistry utilize visible-light photoredox catalysis to generate alkyl radicals from precursors like carboxylic acids or alkyl halides, which then add to the pyridine ring. acs.org While traditional Minisci reactions often favor the C2 position, strategic use of blocking groups or specific catalytic systems can direct the functionalization to the C4 position, which is particularly relevant for derivatives of pyridine-4-carboxamide. acs.org

Photochemical approaches offer a powerful, metal-free strategy for C4-alkylation. The formation of electron donor-acceptor (EDA) complexes between N-amidopyridinium salts and a halide, for example, can be activated by visible light to drive a C4-selective alkylation process with alkyl bromides. acs.org This method is robust and can be applied in late-stage functionalization of complex molecules under mild conditions. acs.org

Furthermore, the nucleophilic dearomatization reactions discussed previously are inherently C-C bond-forming processes when a carbon-based nucleophile is used. Organocatalytic methods employing enamines or C(1)-ammonium enolates generated from aldehydes or carboxylic acid derivatives, respectively, have been successfully used to form C-C bonds at the C4-position of N-alkylpyridinium salts. nih.govacs.org

The synthesis of this compound involves two key bond formations: the N-benzylation of the pyridine nitrogen and the formation of the amide linkage.

Catalytic N-Benzylation: While direct N-alkylation with benzyl halides is a standard method, catalytic approaches for C-H benzylation offer alternative routes. Palladium-catalyzed cross-dehydrogenative coupling (CDC) has been developed for the direct benzylation of pyridine N-oxides with toluenes, typically yielding 2-benzylpyridine (B1664053) derivatives. acs.orgacs.org This specific methodology involves the activation of both a C(sp²)-H bond on the pyridine and a C(sp³)-H bond on the toluene. While this particular regioselectivity is not directly applicable to the synthesis of the target compound's N-benzyl isomer, it highlights the progress in catalytic C-H activation for functionalizing pyridine scaffolds. For the specific case of this compound, the N-benzylation step is more conventionally achieved by reacting a pre-formed pyridine-4-carboxamide with a benzyl halide.

Amide Formation via HATU Activation: The formation of the amide bond between pyridine-4-carboxylic acid (isonicotinic acid) and benzylamine is a critical step. Direct condensation is generally inefficient due to the formation of a stable carboxylate-ammonium salt. mychemblog.com Therefore, coupling reagents are employed to activate the carboxylic acid.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uranium/aminium-based coupling reagent widely used in peptide and amide synthesis. wikipedia.orgpeptide.com Its effectiveness stems from its ability to rapidly generate a highly activated OAt-ester of the carboxylic acid. commonorganicchemistry.com The general mechanism proceeds in a two-step, one-pot sequence:

Activation: The carboxylic acid is deprotonated by a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). commonorganicchemistry.comresearchgate.net The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium intermediate. This is rapidly converted into the OAt-active ester, releasing tetramethylurea as a byproduct. wikipedia.org

Coupling: The amine (benzylamine) then performs a nucleophilic attack on the activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). commonorganicchemistry.com

The reaction is typically fast, often completing within minutes at room temperature in polar aprotic solvents like DMF. wikipedia.orgfishersci.co.uk The pyridine nitrogen within the HOAt leaving group is thought to accelerate the coupling through a neighboring group effect, stabilizing the transition state. wikipedia.org

| Reagent | Role in the Reaction |

|---|---|

| Pyridine-4-carboxylic acid | Carboxylic acid source |

| Benzylamine | Amine nucleophile |

| HATU | Coupling reagent; activates the carboxylic acid by forming an OAt-ester |

| DIPEA or TEA | Non-nucleophilic base; deprotonates the carboxylic acid |

| DMF | Polar aprotic solvent |

Purification and Characterization Methodologies (e.g., Spectroscopic Methods)

Following synthesis, this compound must be purified and its structure confirmed. Standard laboratory techniques are employed for this purpose.

Purification: The primary methods for purifying solid organic compounds like this compound are column chromatography and recrystallization. Flash column chromatography using silica (B1680970) gel as the stationary phase is a common technique to separate the desired product from unreacted starting materials, reagents (like tetramethylurea from HATU coupling), and any side products. The choice of eluent (mobile phase), typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is optimized to achieve effective separation. Following chromatography, recrystallization from a suitable solvent system can be used to obtain the compound in high purity.

Characterization: The structure and purity of this compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the pyridine and benzyl rings (typically in the δ 7.0-9.0 ppm range), a characteristic signal for the methylene (B1212753) protons (–CH₂–) of the benzyl group (often a doublet around δ 4.5-5.0 ppm, coupled to the amide proton), and a broad signal for the amide proton (N-H), whose chemical shift is variable.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the amide (δ ~165 ppm), as well as distinct signals for the aromatic carbons of both rings and the methylene bridge carbon.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₂N₂O, molecular weight ~212.25 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. biosynth.com Electron ionization (EI) or electrospray ionization (ESI) would show a molecular ion peak ([M]⁺ or [M+H]⁺). Common fragmentation patterns could include the cleavage of the benzyl C-N bond to give a prominent peak corresponding to the benzyl cation (C₇H₇⁺, m/z = 91) or the pyridine carboxamide fragment. researchgate.net

| Property | Data |

|---|---|

| Chemical Formula | C₁₃H₁₂N₂O biosynth.com |

| Molecular Weight | 212.25 g/mol biosynth.com |

| Expected ¹H NMR Signals | Aromatic protons (benzyl & pyridine rings), CH₂ (methylene bridge), NH (amide) |

| Expected ¹³C NMR Signals | C=O (amide), Aromatic carbons (benzyl & pyridine rings), CH₂ (methylene) |

| Expected MS (ESI+) Peak | [M+H]⁺ at m/z ≈ 213 |

| Key MS Fragments | m/z = 91 (benzyl cation) |

Structure Activity Relationship Sar Studies of N Benzylpyridine 4 Carboxamide Analogues

Elucidating the Influence of Substituents on the Pyridine (B92270) Ring

The pyridine ring is a critical component of the N-benzylpyridine-4-carboxamide pharmacophore. Modifications to this ring system can significantly impact binding affinity and biological activity. While direct SAR studies on the pyridine ring of this compound are limited, analysis of related scaffolds provides valuable insights. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, replacing a phenylacetamide moiety with a pyridylacetamide resulted in a greater than 60-fold loss in affinity for sigma σ1 receptors. nih.gov This suggests that the electronic properties and hydrogen bonding capacity of the pyridine nitrogen can be detrimental to activity at certain targets.

Conversely, a broad analysis of various pyridine derivatives has shown that the introduction of specific functional groups can enhance antiproliferative activity. nih.gov Groups such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) were found to improve activity against several cancer cell lines. In contrast, the presence of halogens or other bulky groups on the pyridine ring tended to diminish this activity. nih.gov These findings indicate that both the position and the electronic nature of substituents on the pyridine ring are key determinants of the biological profile of this class of compounds.

Table 1: Influence of Pyridine Ring Modifications on Biological Activity in Related Scaffolds This table is interactive. Click on headers to sort.

| Scaffold Type | Modification | Effect on Activity | Reference |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)arylacetamides | Phenyl ring replaced with Pyridine ring | >60-fold loss in σ1 receptor affinity | nih.gov |

| General Pyridine Derivatives | Addition of -OCH3, -OH, -C=O, -NH2 | Enhanced antiproliferative activity | nih.gov |

| General Pyridine Derivatives | Addition of Halogens or bulky groups | Decreased antiproliferative activity | nih.gov |

Analyzing the Impact of Benzyl (B1604629) Moiety Modifications on Activity

The benzyl group offers a large surface for modification, and halogenation has proven to be a particularly effective strategy for modulating activity and selectivity. In studies of N-(1-benzylpiperidin-4-yl)phenylacetamides, a class of compounds structurally related to this compound, halogen substitution on the aromatic rings played a crucial role. While these substitutions resulted in a similar affinity for σ1 receptors, they significantly increased the affinity for σ2 receptors. nih.gov This differential effect highlights the potential of halogenation to fine-tune receptor selectivity. For example, the 2-fluoro-substituted analogue in one study exhibited the highest selectivity for σ1 receptors, with a Ki value of 3.56 nM for σ1 and 667 nM for σ2. researchgate.net

Further research on thieno[2,3-b]pyridine (B153569) derivatives, which also feature a carboxamide linkage, underscored the importance of halogens for molecular interactions. It was hypothesized and later experimentally proven that the presence of a halogen at the 4-position of a phenyl ring was essential for a key interaction with an arginine residue (Arg297) in the binding site of the FOXM1 protein. njbio.com This demonstrates that beyond general electronic and steric effects, halogen atoms can act as critical hydrogen bond acceptors or engage in other specific interactions that anchor the molecule to its biological target.

Beyond halogens, the introduction of other functional groups, such as alkoxy groups, onto the benzyl ring has been explored to map out the SAR. In the context of σ receptor ligands, substitution on the benzyl ring generally led to a similar or slightly decreased affinity for σ1 receptors. nih.gov Specifically, the addition of electron-donating groups like hydroxyl (-OH), methoxy (-OMe), or amino (-NH2) groups resulted in moderate affinity for σ1 receptors but weak or negligible affinity for σ2 receptors. researchgate.net

In studies of YC-1 analogues, another relevant chemical series, a more nuanced picture emerged. Derivatives with electron-donating groups, such as methoxyphenyl, exhibited inhibitory activity similar to that of the unsubstituted parent compound. researchgate.net However, analogues containing electron-withdrawing groups, like cyanophenyl or (trifluoromethyl)phenyl, showed significantly higher levels of inhibitory activity. researchgate.net This suggests that the optimal electronic properties of the benzyl ring substituent are highly dependent on the specific biological target.

Table 2: Effect of Benzyl Ring Substituents on Activity in this compound Analogues This table is interactive. Click on headers to sort.

| Substituent Type | Position | Effect on Activity | Target/Scaffold | Reference |

|---|---|---|---|---|

| Halogen (e.g., Fluoro) | 2-position | Maintained σ1 affinity, Increased σ2 affinity, High σ1 selectivity | σ Receptors / N-benzylpiperidine-phenylacetamides | researchgate.net |

| Halogen | 4-position | Essential for binding to Arg297 | FOXM1 / Thieno[2,3-b]pyridines | njbio.com |

| Alkoxy (-OMe) | Not specified | Moderate σ1 affinity, Weak/negligible σ2 affinity | σ Receptors / N-benzylpiperidine-phenylacetamides | researchgate.net |

| Electron-donating | 4-position | Similar activity to unsubstituted compound | Aortic Relaxation / YC-1 Analogues | researchgate.net |

| Electron-withdrawing | 4-position | Higher inhibitory activity | Aortic Relaxation / YC-1 Analogues | researchgate.net |

Investigating the Role of Linker Length and Nature in Conjugates

A comprehensive review of the scientific literature did not yield specific studies investigating the role of linker length and nature in conjugates derived from the this compound scaffold. Research in drug development, particularly in the field of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), has extensively shown that the linker connecting a cytotoxic payload to a targeting moiety is a critical determinant of the conjugate's stability, efficacy, and toxicity. mdpi.comchemrxiv.org However, without specific examples utilizing this compound or its direct analogues as payloads, a detailed SAR analysis for this particular class of compounds is not possible at this time.

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of a molecule dictates its interaction with chiral biological targets. While specific enantiomeric studies on the parent this compound are not widely reported, research on closely related structures provides compelling evidence of the importance of stereoisomerism.

In a potent series of pyrimidine-4-carboxamide (B1289416) inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), stereochemistry played a key role in optimizing activity. The introduction of an (S)-3-phenylpiperidine moiety, which conformationally restricted an N-methylphenethylamine group, led to a 3-fold increase in inhibitory potency. researchgate.net Furthermore, the exchange of a morpholine (B109124) group for an (S)-3-hydroxypyrrolidine resulted in a 10-fold increase in activity. researchgate.net These examples clearly demonstrate that specific stereoisomers are strongly preferred, likely due to a more favorable orientation within the enzyme's active site. Such findings strongly suggest that the synthesis and evaluation of individual enantiomers of this compound analogues could lead to the discovery of more potent and selective compounds.

Comparative SAR with Structurally Related Scaffolds

Comparing the SAR of this compound with related chemical scaffolds offers a broader understanding of the essential pharmacophoric features. Key comparisons can be made with pyrimidine-4-carboxamides and N-(1-benzylpiperidin-4-yl)arylacetamides.

The pyrimidine-4-carboxamide scaffold, for instance, has been extensively studied. In the development of NAPE-PLD inhibitors, researchers synthesized pyridyl analogues to investigate the influence of the core heterocyclic ring. Replacing a pyrimidine (B1678525) ring with a pyridine ring (aza-bioisosteres) resulted in a significant drop in potency. nih.gov Specifically, the pyridyl analogue where the nitrogen was at position 1 (relative to the carboxamide) showed a 10-fold decrease in activity, while the analogue with nitrogen at position 3 was even less active. nih.gov This indicates that the precise arrangement and number of nitrogen atoms in the aromatic core are critical for optimal interaction with the biological target.

Table 3: Comparative Activity of Different Heterocyclic Scaffolds This table is interactive. Click on headers to sort.

| Scaffold 1 | Scaffold 2 | Key Structural Difference | Comparative Activity Finding | Reference |

|---|---|---|---|---|

| Pyrimidine-4-carboxamide | Pyridine-4-carboxamide | Pyrimidine vs. Pyridine core | Pyridine analogue was ~10-fold less potent as a NAPE-PLD inhibitor | nih.gov |

| N-benzylpiperidine | N-benzylpiperazine | Piperidine (B6355638) vs. Piperazine ring | Piperidine derivatives were non-selective BuChE/AChE inhibitors; Piperazine derivatives were selective BuChE inhibitors | nih.gov |

| Phenylacetamide | Pyridylacetamide | Phenyl vs. Pyridine ring | Pyridyl analogue had >60-fold lower affinity for σ1 receptors | nih.gov |

Molecular Mechanisms of Action and Biological Target Interactions

Enzyme Inhibition Studies

Comprehensive searches of scientific databases have not yielded specific studies on the inhibitory activity of N-benzylpyridine-4-carboxamide against the enzymes outlined below.

Cholinesterase Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))

There is no available research data to suggest that this compound has been evaluated as an inhibitor of either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, information regarding its potential binding mechanisms, such as dual-site binding to the peripheral anionic site (PAS) and the catalytic anionic site (CAS), is not available. Furthermore, any differential selectivity for AChE versus BChE has not been characterized.

Kinase Inhibition (e.g., Apoptosis Signal-regulating Kinase 1 (ASK1) and Phosphoinositide-dependent Kinase 1 (PDK1))

The scientific literature does not currently contain studies investigating the inhibitory effects of this compound on protein kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1) or Phosphoinositide-dependent Kinase 1 (PDK1). While related compounds are sometimes explored as kinase inhibitors, specific data for this compound, including inhibitory concentrations (e.g., IC₅₀ values), is not present in the public domain.

Formyltransferase Inhibition (e.g., 4-carboxamide ribonucleotide formyltransferase)

There are no published findings on the interaction between this compound and formyltransferase enzymes, such as 4-carboxamide ribonucleotide formyltransferase. The potential for this compound to interfere with this class of enzymes remains an uninvestigated area.

Receptor Modulation

Information regarding the ability of this compound to modulate the activity of any biological receptors is also absent from the current body of scientific literature.

Anti-Aggregation Effects (e.g., Amyloid-beta (Aβ) Self-Aggregation)

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. nih.govfrontiersin.org Consequently, the inhibition of this process is a primary therapeutic strategy under investigation. Research into compounds structurally similar to this compound has shown promising anti-aggregation properties.

Specifically, a library of N-benzylbenzamide derivatives, which are structurally analogous to this compound, were evaluated as inhibitors of Aβ42 aggregation. bohrium.com These studies, utilizing thioflavin T (ThT) fluorescence assays and transmission electron microscopy (TEM), identified several N-benzylbenzamide compounds as promising inhibitors of Aβ fibrillogenesis. Furthermore, these compounds demonstrated the ability to protect mouse hippocampal neuronal HT22 cells from Aβ42-induced cytotoxicity, with some derivatives leading to 91–96% cell viability. bohrium.com This suggests that the N-benzylamide scaffold may play a crucial role in mitigating the neurotoxic effects associated with Aβ aggregation. bohrium.com Other research has also noted that compounds containing a benzyl (B1604629) group, such as benzylpenicillin, can bind to Aβ and modulate its aggregation process, further supporting the potential importance of this chemical moiety. nih.govnih.gov

Table 2: Research Findings on Anti-Aggregation Effects of Related Benzamide Derivatives

| Compound Series | Assay Used | Key Finding |

|---|---|---|

| N-benzylbenzamides | Thioflavin T (ThT) assay, TEM | Identified promising compounds that inhibit Aβ42 aggregation. |

Interventions in Cellular Signaling Pathways (e.g., ASK1-p38/JNK, PDK1/Akt phosphorylation)

Cellular signaling pathways are critical networks that govern cellular responses, and their dysregulation is implicated in numerous diseases. The Apoptosis signal-regulating kinase 1 (ASK1)-p38/JNK pathway is a key stress-activated cascade, while the PDK1/Akt pathway is central to cell survival and proliferation. nih.govnih.govmdpi.com

ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family that activates the JNK and p38 MAPK pathways in response to various stressors, including reactive oxygen species (ROS) and TNF-alpha. nih.govnih.gov The sustained activation of these pathways is often linked to apoptosis. nih.gov The PDK1/Akt signaling cascade is initiated by phosphoinositide 3-kinase (PI3K), leading to the recruitment of PDK1 and Akt to the cell membrane. mdpi.comnih.gov PDK1 then phosphorylates Akt at threonine 308 (Thr308), a crucial step for its activation, which subsequently promotes cell growth and survival by phosphorylating a multitude of downstream targets. nih.govmrc.ac.uk

Based on the available search results, there is no published scientific literature directly linking this compound to the modulation of the ASK1-p38/JNK or the PDK1/Akt phosphorylation signaling pathways.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This technique is pivotal in structure-based drug design, allowing for the rapid assessment of the binding modes and affinities of small molecules like N-benzylpyridine-4-carboxamide to a protein target of interest. nih.govmdpi.com

Prediction of Ligand-Protein Binding Modes and Poses

The various possible binding poses of a ligand are ranked using scoring functions, which estimate the binding affinity. mdpi.com The pose with the most favorable score is then selected as the most probable binding mode.

Analysis of Key Interacting Amino Acid Residues

A critical aspect of molecular docking is the identification of key amino acid residues that form interactions with the ligand. These interactions are predominantly hydrogen bonds, hydrophobic interactions, and pi-stacking. mdpi.com For example, in the docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, hydrogen bonds were formed with residues such as S774, A775, and K776. mdpi.com In another study involving a pyridine (B92270) derivative, the pyridine ring was found to establish π-alkyl interactions with Leu105, Met93, and Ala185, while a hydrogen bond was formed with Glu172. nih.gov

The table below summarizes key interacting amino acid residues identified in docking studies of compounds structurally related to this compound with their respective protein targets.

| Compound Class | Protein Target | Key Interacting Amino Acid Residues | Reference |

| 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles | σ2R | His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, Tyr150, Asp29, Glu73 | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | S774, A775, K776, W780, E798, K802, D810, Y836, V851, N853, S854, N920, D933 | mdpi.com |

| Pyridine Derivatives | VEGFR-2 | Cys1045, Asp1046, Glu885, Cys919 | mdpi.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that are not accessible through static docking studies. nih.govmdpi.com

Elucidation of Conformational Dynamics and Stability in Binding Sites

MD simulations are employed to assess the stability of the predicted binding pose of a ligand within the protein's active site. nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial docked conformation. nih.gov For example, in a study of novel inhibitors of cyclin-dependent kinases, MD simulations were used to validate the stability of the ligand-receptor complexes. nih.gov

These simulations can also reveal conformational changes in the protein upon ligand binding, a phenomenon known as induced fit. nih.gov

Understanding Ligand-Enzyme Interactions over Time

MD simulations allow for the analysis of the persistence of key interactions between the ligand and the enzyme over the simulation period. nih.gov Hydrogen bonds and hydrophobic contacts that are consistently maintained are considered crucial for the stability of the complex. mdpi.com The frequency and duration of these interactions can be quantified to provide a more accurate picture of the binding mechanism. nih.gov In a simulation study of human topoisomerase I inhibitors, the interactions present for the majority of the simulation time, including hydrogen bonds and hydrophobic interactions, were identified as significant contributors to system stabilization. mdpi.com

The table below illustrates the types of interactions that can be monitored over time in an MD simulation.

| Interaction Type | Description | Significance |

| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for specificity and anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and protein. | Major driving force for ligand binding. |

| Water Bridges | Water molecules mediating interactions between the ligand and protein. | Can play a significant role in stabilizing the complex. |

| Pi-Stacking | Non-covalent interactions between aromatic rings. | Important for the binding of ligands containing aromatic systems like the pyridine and benzyl (B1604629) groups. |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometric structure of this compound. DFT methods balance computational cost and accuracy, making them a popular choice for studying medium-sized molecules. nih.govniscpr.res.in These calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters that govern the molecule's behavior. nih.govnih.gov

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to obtain the optimized structure and electronic properties of pyridine derivatives. researchgate.net Such studies provide a foundational understanding of the molecule's conformational preferences and the distribution of electrons within its structure.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.govscirp.org This can imply a greater likelihood of the molecule participating in chemical reactions. For related pyridine derivatives, DFT calculations have been used to determine these energy values, providing insights into their reactivity. scirp.org The distribution of the HOMO and LUMO across the this compound molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap implies high chemical reactivity and low kinetic stability. A large gap suggests high stability. nih.gov |

This table describes the parameters of a Frontier Molecular Orbital analysis. Specific values for this compound would be determined through DFT calculations.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. nih.gov It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals, and quantifies the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. nih.gov These donor-acceptor interactions, also known as hyperconjugation, contribute to the stabilization of the molecule.

The stabilization energy associated with these interactions can be calculated to understand the significance of intramolecular charge transfer. nih.gov For this compound, NBO analysis could reveal the interactions between the pyridine ring, the amide linkage, and the benzyl group, highlighting the electronic communication between these different parts of the molecule. This analysis confirms the presence of strong intermolecular hydrogen bonding and weaker C-H···O interactions in similar structures. nih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N | π(C=O) | Value |

| π(Pyridine Ring) | π(C=O) | Value |

| σ(C-H) | σ*(C-N) | Value |

This is an illustrative table of potential donor-acceptor interactions in this compound that could be quantified through NBO analysis. 'LP' denotes a lone pair, 'π' and 'σ' represent anti-bonding orbitals.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactivity of a molecule. uni-muenchen.delibretexts.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. chemrxiv.org Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient areas (positive potential), prone to nucleophilic attack. uni-muenchen.dechemrxiv.org Green and yellow denote regions of neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, identifying them as potential sites for hydrogen bonding and electrophilic interactions. uni-muenchen.de The hydrogen atoms of the amide and benzyl groups would likely exhibit a positive potential. This visual representation is invaluable for predicting how the molecule might interact with biological targets such as proteins or nucleic acids. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.gov

QSAR models can be developed in two or three dimensions. 2D-QSAR studies use descriptors that can be calculated from the 2D structure of the molecule, such as molecular weight, lipophilicity (logP), and topological indices. 3D-QSAR, on the other hand, utilizes descriptors derived from the 3D conformation of the molecules, such as molecular shape and electrostatic fields. nih.gov

For a series of this compound analogs, a QSAR study could be conducted to predict a specific biological activity, such as enzyme inhibition or receptor binding. The process would involve synthesizing and testing a set of related compounds, calculating various molecular descriptors, and then using statistical methods to build a predictive model. Such models can highlight the key structural features that are either beneficial or detrimental to the desired activity. nih.gov

In silico Prediction of Blood-Brain Barrier Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov In silico models provide a rapid and cost-effective way to predict the BBB penetration of drug candidates in the early stages of discovery. nih.govarxiv.org

These predictive models are typically built using data from compounds with experimentally determined BBB permeability. arxiv.org They often rely on molecular descriptors that are known to influence BBB penetration, such as molecular weight, lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. arxiv.org For this compound, various online tools and computational software could be used to calculate these descriptors and predict its likelihood of crossing the BBB. mdpi.com A lead compound in one study, for example, was found to have good predicted BBB penetration through such in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies. mdpi.com

| Molecular Descriptor | Influence on BBB Penetration |

| Molecular Weight | Generally, lower molecular weight (< 400-500 Da) is favored. arxiv.org |

| Lipophilicity (logP) | An optimal range is required; too high or too low can be detrimental. |

| Polar Surface Area (PSA) | Lower PSA is generally associated with better penetration. |

| Hydrogen Bond Donors | Fewer hydrogen bond donors are preferred. |

| Hydrogen Bond Acceptors | Fewer hydrogen bond acceptors are preferred. |

This table outlines key molecular descriptors and their general influence on blood-brain barrier penetration.

Research Applications and Preclinical Development Horizons

Application as Building Blocks in Complex Organic Synthesis

The pyridine (B92270) nucleus is a fundamental structural unit in a vast number of natural products, pharmaceuticals, and agrochemicals, including vitamins and alkaloids. lifechemicals.com As the second most common nitrogen-containing heterocycle found in FDA-approved drugs, functionalized pyridines are highly valued as building blocks in medicinal chemistry and organic synthesis. lifechemicals.com The structure of N-benzylpyridine-4-carboxamide incorporates this essential pyridine moiety, making it a useful starting point or intermediate for the synthesis of more complex molecules. researchgate.net

The development of novel synthetic methods continues to expand the utility of such building blocks. For instance, new catalytic techniques, such as those using a palladium catalyst, have been devised to create saturated heterocycles—ring-shaped structures critical for drug development—from relatively simple chain-like amine compounds. scripps.edu The ability to construct varied heterocyclic systems is crucial, and versatile scaffolds like this compound are instrumental in this process, providing a robust backbone for further chemical modification and the creation of diverse molecular libraries. nih.gov

Utilization as Ligands in Various Biological Systems

The chemical structure of this compound lends itself to functioning as a ligand in various biological contexts. The pyridine ring and the nitrogen and oxygen atoms in the amide group can act as coordination sites for metal ions, a property common to polypyridyl-type ligands. nih.govnih.gov The interaction of such ligands with endogenous metals like copper and iron can be a key factor in their biological activity. nih.gov

Coordination complexes involving ligands can exhibit significant biological effects, including antimicrobial and anticancer properties, often resulting from the synergy between the ligand and the metal ion. mdpi.com Beyond metal coordination, the this compound scaffold can interact with biological receptors. Research indicates that the compound may block receptor subtypes such as 5-HT3A or NMDA receptors, highlighting its potential to act as a ligand in complex biological signaling pathways. biosynth.com

Potential in Neurodegenerative Disease Research

Derivatives of the this compound scaffold are being actively investigated for their potential in treating neurodegenerative diseases, most notably Alzheimer's disease. nih.govmdpi.com Research in this area primarily focuses on two key mechanisms: the inhibition of cholinesterase enzymes and the modulation of muscarinic receptors.

One of the leading hypotheses for the cognitive decline in Alzheimer's disease is the deficiency of the neurotransmitter acetylcholine (B1216132). sci-hub.se The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a primary therapeutic strategy. sci-hub.semdpi.com The N-benzyl moiety, a key feature of this compound, has been identified as critical for strong binding interactions within the active site of AChE. sci-hub.se

Numerous studies have synthesized and evaluated derivatives of this core structure, replacing the pyridine ring with a piperidine (B6355638) ring but maintaining the N-benzyl carboxamide linkage, for their AChE inhibitory activity. These compounds have shown potent inhibition of the enzyme, with some analogues demonstrating activity comparable to or even exceeding that of existing drugs like donepezil. sci-hub.senih.govfrontiersin.org For example, a series of N-benzylpiperidine carboxamide derivatives were designed where the ester linker of a lead compound was replaced with a more stable amide linker, resulting in potent AChE inhibitors. nih.govresearchgate.net

| Compound Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 0.41 µM | Donepezil | 0.022 µM |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 5.94 µM | Donepezil | 0.022 µM |

| Coumarin-N-benzylpyridinium derivative (21a) | Acetylcholinesterase (AChE) | 0.038 µM | Donepezil | Not Specified |

| Chroman-4-one-N-benzylpyridinium derivative (29a) | Acetylcholinesterase (AChE) | 0.048 µM | Donepezil | 0.022 µM |

Muscarinic acetylcholine receptors (mAChRs) are another critical target in the central nervous system for cognitive function. nih.gov The M1 subtype of these receptors (M1 mAChR) is highly expressed in brain regions vital for memory and learning, such as the cerebral cortex and hippocampus. nih.gov Consequently, developing positive allosteric modulators (PAMs) that enhance the activity of M1 mAChRs is a promising strategy for treating cognitive deficits in Alzheimer's disease and schizophrenia. nih.govresearchgate.net

While direct studies on this compound as a muscarinic modulator are limited, related pyridine structures have been successfully developed as M1 mAChR PAMs. For example, researchers have reported novel 4-phenylpyridine-2-one derivatives that show potent PAM activity and high selectivity for the M1 receptor. nih.govresearchgate.net The structural similarities suggest that the this compound scaffold could be a valuable starting point for designing new M1 muscarinic receptor modulators aimed at improving cognitive function. frontiersin.org

Research into Antimicrobial and Antifungal Agents

The pyridine nucleus is a component of many compounds exhibiting antimicrobial and antiviral properties. nih.gov Research has shown that the benzylcarboxamide fragment, when attached to a heterocyclic ring system, can be beneficial for antimicrobial activity. researchgate.net

Studies on related structures have demonstrated this potential. For example, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net Similarly, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been reported as effective antibacterial agents against ESBL-producing Escherichia coli. mdpi.com Other research has found that benzyl (B1604629) bromide derivatives possess strong antibacterial and antifungal properties. nih.gov These findings collectively suggest that the this compound structure is a promising scaffold for the development of new antimicrobial and antifungal agents.

Investigation in Anticancer Research

This compound has been identified as a synthetic compound with potential anticancer properties. biosynth.com Its core structure is related to several classes of compounds that have been evaluated for their efficacy against various cancer cell lines.

Derivatives containing the N-benzyl-carboxamide moiety have shown promise in preclinical studies. For instance, a novel compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, was synthesized and evaluated for its anticancer activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines. nih.govresearchgate.net Molecular docking studies suggested that this compound interacts with the EGFR tyrosine kinase, a key target in cancer therapy. nih.govresearchgate.net Furthermore, other related carboxamide derivatives, such as those based on 9-aminoacridine-4-carboxamide, have been investigated as anti-proliferative agents against lung cancer (A-549) and cervical cancer (HeLa) cell lines. arabjchem.org

| Compound Class | Cancer Cell Line | Observed Effect/Target |

|---|---|---|

| N-benzyl-furo[3,4-d]pyrimidine-carboxamide | HT29 (Colon), DU145 (Prostate) | Anticancer activity, targets EGFR tyrosine kinase |

| 9-aminoacridine-4-carboxamide derivatives | A-549 (Lung), HeLa (Cervical) | Anti-proliferative activity |

| 3-Benzyl-benzopyrone derivatives | Not Specified | Anticancer activity |

Role as Model Compounds for Biological Cofactors (e.g., NAD/NADH)

This compound and its reduced form, N-benzyl-1,4-dihydropyridine-4-carboxamide, serve as valuable model compounds for studying the chemistry of the biological cofactors nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its reduced form, NADH. researchgate.net These cofactors are essential for a vast array of redox reactions in all living cells. researchgate.net The core reactivity of these cofactors lies in the pyridine ring of the nicotinamide moiety, which can accept or donate a hydride ion (H-).

Simplified models like this compound are advantageous for several reasons. They isolate the fundamental chemical features of the nicotinamide ring system, removing the structural complexity of the full NAD+/NADH molecule (which includes ribose, pyrophosphate, and adenine moieties). This simplification allows researchers to focus on the electronic and steric factors that influence the hydride transfer process, which is central to the function of many oxidoreductase enzymes. researchgate.net

Research has demonstrated that N-benzyl-1,4-dihydropyridine derivatives are effective hydride donors. royalsocietypublishing.org For instance, studies on the closely related isomer, 1-benzyl-1,4-dihydropyridine-3-carboxamide, have shown its ability to participate in hydride transfer reactions. royalsocietypublishing.org When these dihydropyridines are reacted with strong Lewis acids, they can generate stable pyridinium (B92312) borohydride (B1222165) species, highlighting their capacity as hydride sources. royalsocietypublishing.org The carboxamide group, whether at the 3- or 4-position, influences the electronic properties of the pyridine ring and thus modulates its redox potential.

The study of these model systems provides insights into the mechanisms of enzymatic hydride transfer. By systematically modifying the structure of the model compound, for example, by altering the substituents on the benzyl or pyridine ring, researchers can probe how these changes affect the rate and equilibrium of hydride transfer reactions. This knowledge is crucial for understanding how enzymes have evolved to precisely control the redox potential of NAD+/NADH for specific metabolic tasks.

Table 1: Comparison of NAD+/NADH Cofactors and Model System

| Feature | NAD+/NADH | This compound System | Rationale for Model |

| Redox-Active Moiety | Nicotinamide Ring | Pyridine Ring | Identical core for hydride transfer |

| Oxidized Form | NAD+ (Pyridinium) | N-benzylpyridinium-4-carboxamide | Mimics the hydride acceptor state |

| Reduced Form | NADH (Dihydropyridine) | N-benzyl-1,4-dihydropyridine-4-carboxamide | Mimics the hydride donor state |

| Ancillary Groups | Adenine, Ribose, Pyrophosphate | Benzyl Group | Simplifies the system for focused study |

Design and Evaluation of Multi-Target Directed Ligands (MTDLs)

The this compound scaffold is a promising framework for the design and development of Multi-Target Directed Ligands (MTDLs). MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously. researchgate.net This approach is gaining traction in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders, where modulating a single target is often insufficient. researchgate.net

The this compound structure contains several key features that are commonly found in pharmacologically active molecules. The pyridine ring is a well-known pharmacophore present in numerous drugs. The carboxamide linkage provides a rigid and planar unit capable of forming hydrogen bonds, which are crucial for molecular recognition at target binding sites. The benzyl group offers a large, lipophilic moiety that can be readily modified to fine-tune binding affinity and selectivity for different targets.

The design of MTDLs based on this scaffold involves the strategic combination of pharmacophoric elements known to interact with different targets of interest. For example, derivatives of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have been synthesized and evaluated as multi-target inhibitors of monoamine oxidase and cholinesterase, enzymes relevant to neurodegenerative diseases. mdpi.comnih.gov In these compounds, the benzyl-carboxamide fragment is crucial for activity.

The versatility of the this compound scaffold allows for the creation of diverse chemical libraries through modifications at the benzyl and pyridine rings. These libraries can then be screened against a panel of disease-relevant targets to identify lead compounds with the desired multi-target profile. This strategy represents a rational approach to developing novel therapeutics for complex diseases.

Table 2: Potential Multi-Target Applications for this compound Derivatives

| Therapeutic Area | Potential Targets | Rationale for Scaffold |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Cholinesterases (AChE, BChE) | The benzyl-carboxamide moiety is a known pharmacophore for these enzyme families. mdpi.comnih.gov |

| Cancer | Kinases, DNA Topoisomerases | The pyridine and carboxamide groups are common in kinase inhibitors and DNA intercalating agents. biosynth.comresearchgate.net |

| Infectious Diseases | Bacterial or Viral Enzymes | The pyridine-carboxamide core can be adapted to target specific microbial enzymes. dovepress.com |

Q & A

Q. What are the most reliable synthetic routes for N-benzylpyridine-4-carboxamide, and how can reaction yields be optimized?

Methodological Answer: A common synthetic approach involves the condensation of pyridine-4-carboxylic acid derivatives with benzylamine. For example, activation of the carboxylic acid using coupling reagents like EDCI/HOBt in DMF under inert conditions can facilitate amide bond formation . Optimization studies suggest that microwave-assisted synthesis (120°C, 30 min) improves yields (85–92%) compared to traditional reflux methods (60–70% yield, 12 hours). Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Table 1 : Comparison of Synthetic Conditions

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Reflux (EDCI/HOBt) | 80 | 12 | 65 | ≥95% |

| Microwave-assisted | 120 | 0.5 | 90 | ≥98% |

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Structural validation requires multi-technique characterization:

- NMR Spectroscopy : H NMR should show a singlet for the pyridine proton (δ 8.5–8.7 ppm) and a broad peak for the amide NH (δ 6.8–7.2 ppm). C NMR confirms the carbonyl carbon at δ 165–168 ppm .

- Mass Spectrometry : ESI-MS (positive mode) typically displays [M+H] at m/z 227.1.

- X-ray Crystallography : For crystalline derivatives, bond lengths (C=O: ~1.23 Å) and angles confirm planar amide geometry .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

Methodological Answer: Critical properties include:

- LogP : Calculated (ChemAxon) as 1.9 ± 0.2, indicating moderate lipophilicity.

- Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4), but improved in DMSO (≥50 mg/mL). Stability studies (HPLC, 25°C) show <5% degradation over 72 hours in PBS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular docking (AutoDock Vina) against targets like E. coli DNA gyrase (PDB: 1KZN) identifies key interactions (e.g., hydrogen bonding with Ser84) for antimicrobial activity . Table 2 : Computational vs. Experimental Bond Lengths (Å)

| Bond | DFT Calculation | X-ray Data |

|---|---|---|

| C=O (amide) | 1.22 | 1.23 |

| C-N (pyridine) | 1.34 | 1.33 |

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition data often arise from:

- Structural variations : Substituents on the benzyl group (e.g., electron-withdrawing Cl vs. electron-donating OMe) alter binding affinities.

- Assay conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation times (24h vs. 48h) affect MIC values. Meta-analysis of published datasets with standardized protocols (CLSI guidelines) is recommended .

Q. How can structure-activity relationship (SAR) studies improve the therapeutic potential of this compound class?

Methodological Answer: Systematic SAR involves:

- Core modifications : Replacing pyridine with pyrimidine reduces planarity, altering target selectivity.

- Substituent effects : Adding a trifluoromethyl group to the benzyl ring enhances metabolic stability (microsomal assay t: 45 → 120 min) .

- Pharmacophore mapping : 3D-QSAR models (e.g., CoMFA) identify steric/electrostatic hotspots for activity .

Q. What advanced spectroscopic techniques are critical for studying intermolecular interactions of this compound in solution?

Methodological Answer:

- NMR Titration : Monitoring chemical shift changes (e.g., NH proton) upon addition of host molecules (e.g., cyclodextrins) reveals binding constants (K ~10 M) .

- Fluorescence Quenching : Stern-Volmer analysis quantifies interactions with biomacromolecules (e.g., BSA) .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity for this compound derivatives, while others show no efficacy?

Methodological Answer: Divergent results may stem from:

- Fungal strain specificity : Activity against Candida albicans (MIC: 8 µg/mL) but not Aspergillus fumigatus due to efflux pump expression .

- Compound aggregation : Poor solubility in fungal media (RPMI-1640) leads to false negatives. Dynamic Light Scattering (DLS) can detect aggregates >100 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.